molecular formula C21H16N2O2S B253025 N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide

N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide

Cat. No. B253025
M. Wt: 360.4 g/mol
InChI Key: IDPUHCPOMVITEH-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide, commonly known as BTA-EG6, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine and materials science.

Scientific Research Applications

BTA-EG6 has been extensively studied for its potential applications in various fields, including medicine and materials science. In medicine, BTA-EG6 has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use as a drug delivery system due to its ability to target specific cells and tissues. In materials science, BTA-EG6 has been studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to its excellent electron-transporting properties.

Mechanism of Action

The exact mechanism of action of BTA-EG6 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and viral infections. BTA-EG6 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to exhibit various biochemical and physiological effects, including the inhibition of inflammatory cytokines, the suppression of tumor growth, and the inhibition of viral replication. It has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

BTA-EG6 has several advantages for lab experiments, including its ease of synthesis, high purity, and excellent stability. However, it also has some limitations, including its relatively low solubility in water and some organic solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on BTA-EG6, including further studies on its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential use as a drug delivery system. Additionally, research on the use of BTA-EG6 in organic electronics is also an area of active investigation. Finally, further studies on the mechanism of action of BTA-EG6 are needed to fully understand its potential applications in various fields.

Synthesis Methods

BTA-EG6 can be synthesized using a variety of methods, including the Knoevenagel condensation reaction between 2-hydroxybenzaldehyde and 3H-1,3-benzothiazol-2-amine, followed by the reaction with 2-phenylacetyl chloride. The resulting product is purified using recrystallization and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.

properties

Product Name

N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

N-[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide

InChI

InChI=1S/C21H16N2O2S/c24-18-11-10-15(22-20(25)12-14-6-2-1-3-7-14)13-16(18)21-23-17-8-4-5-9-19(17)26-21/h1-11,13,23H,12H2,(H,22,25)/b21-16+

InChI Key

IDPUHCPOMVITEH-LTGZKZEYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)NC2=C/C(=C\3/NC4=CC=CC=C4S3)/C(=O)C=C2

SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C3NC4=CC=CC=C4S3)C(=O)C=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C3NC4=CC=CC=C4S3)C(=O)C=C2

Origin of Product

United States

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